molecular formula C11H10N4O B14898384 (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol

Cat. No.: B14898384
M. Wt: 214.22 g/mol
InChI Key: WJRCPNMBNAPFCS-UHFFFAOYSA-N
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Description

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • Imidazo[1,2-a]pyrazines

Uniqueness

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of the aminomethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

(1-aminopyrazino[1,2-a]benzimidazol-3-yl)methanol

InChI

InChI=1S/C11H10N4O/c12-10-11-14-8-3-1-2-4-9(8)15(11)5-7(6-16)13-10/h1-5,16H,6H2,(H2,12,13)

InChI Key

WJRCPNMBNAPFCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N=C3N)CO

Origin of Product

United States

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